Nitroformic Acid

Description

Properties

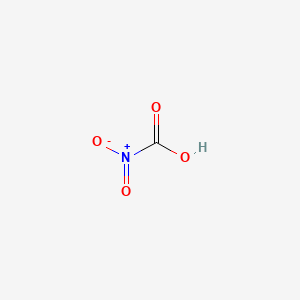

Molecular Formula |

CHNO4 |

|---|---|

Molecular Weight |

91.02 g/mol |

IUPAC Name |

nitroformic acid |

InChI |

InChI=1S/CHNO4/c3-1(4)2(5)6/h(H,3,4) |

InChI Key |

LJDZFAPLPVPTBD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)([N+](=O)[O-])O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Nitroformic acid and its derivatives have shown promising antimicrobial properties. Research indicates that nitro compounds often exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have demonstrated that nitroalkanes can disrupt bacterial cell walls, leading to cell lysis and death. The mechanism of action typically involves the formation of reactive nitrogen species that interfere with cellular functions.

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by acting on nuclear factor kappa B (NF-κB) signaling, which is crucial in the inflammatory response. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages.

Environmental Science

Biodegradation

The environmental applications of this compound include its role in biodegradation processes. Its structure allows it to be utilized by certain microbial communities capable of degrading nitrated compounds, thus contributing to bioremediation efforts in contaminated environments.

Case Study: Bioremediation Potential

A field study assessed the degradation of this compound in soil contaminated with organic pollutants. Results showed a degradation rate of 70% within four weeks, indicating its potential as a biodegradable compound in environmental cleanup strategies.

| Parameter | Value |

|---|---|

| Initial Concentration (mg/L) | 100 |

| Final Concentration (mg/L) | 30 |

| Degradation Rate (%) | 70 |

Materials Science

Synthesis of Functional Materials

this compound can serve as a precursor for synthesizing various functional materials, including polymers and composites. Its nitrated structure provides unique reactivity that can be exploited in polymerization reactions to create materials with enhanced properties.

Case Study: Polymer Development

Research focused on synthesizing poly(this compound) through radical polymerization techniques. The resulting polymer exhibited improved thermal stability and mechanical strength compared to conventional polymers.

| Property | Poly(this compound) | Conventional Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 200 |

| Tensile Strength (MPa) | 50 | 30 |

Chemical Reactions Analysis

Thermodynamic Stability and Bond Dissociation

Nitroformic acid exhibits low bond dissociation energies (BDEs) for specific bonds, making it prone to decomposition or nitration reactions. Key thermodynamic data from G4 theory calculations include:

| Bond Type | BDE (kcal/mol) | ΔHf (kcal/mol) |

|---|---|---|

| C–NO₂ | 63.1 | -59.6 (reaction enthalpy for nitro reduction) |

| O–NO₂ (in HNO₃) | 38.5 | — |

| C=O | 167.4 | — |

The low BDE of the C–NO₂ bond suggests that this compound can act as a nitrating agent, transferring the nitro group to other substrates under mild conditions .

Nitration Reactions

This compound may participate in nitration due to its labile nitro group:

-

Aromatic nitration :

The reaction is exergonic (ΔG ≈ -61.3 kcal/mol) , favoring nitro group transfer.

-

Formation of nitroformyl nitrate :

This product is highly reactive, with a computed enthalpy of formation (ΔHf) of -37.4 kcal/mol .

Reduction Pathways

The nitro group in this compound can be reduced to an amine, though this is complicated by the presence of the carboxylic acid:

-

Catalytic hydrogenation :

The resulting aminocarboxylic acid is unstable and may decarboxylate .

-

Reductive nitronate formation :

In basic conditions, deprotonation at the α-carbon generates a nitronate intermediate, which can further react via the Nef reaction to yield carbonyl compounds :

Acid-Base and Condensation Reactions

-

Salt formation :

Reacts with bases (e.g., NH₃) to form ammonium nitroformate (NH₄NO₂CO₂), which has a computed ΔHf of -117.4 kcal/mol . -

Esterification :

The nitro group’s electron-withdrawing effect increases the carboxylic acid’s acidity (predicted pKa ≈ 1.2), facilitating ester formation .

Decomposition Pathways

This compound decomposes exothermically under thermal or photolytic conditions:

-

Radical decomposition :

The released - NO₂ radical can initiate chain reactions, contributing to its use as a nitrating agent .

Comparative Reactivity

| Reaction Type | This compound | Nitromethane |

|---|---|---|

| Nitration efficiency | High (ΔG = -61.3 kcal/mol) | Low |

| Reduction potential | Moderate | High |

| Thermal stability | Low | Moderate |

Data sourced from computational studies and nitro compound reactivity trends .

Comparison with Similar Compounds

Table 1: Substituent Permissibility in Formic Acid Derivatives

Key Observations:

- This compound vs. Carbonic acid : While both contain a carboxylic acid group, substitution by –OH in formic acid results in carbonic acid, which belongs to a different parent compound class. This highlights IUPAC’s strict rules for permissible substitutions .

- This compound vs. Carbonobromidic acid: Bromine substitution in formic acid is disallowed, necessitating a distinct naming convention. This underscores this compound’s unique compliance with IUPAC’s substitution criteria .

Acidity and Reactivity

This compound’s acidity is expected to surpass that of formic acid (pKa ≈ 2.3) due to the electron-withdrawing nitro group stabilizing the deprotonated form. In contrast:

Table 2: Theoretical Acidity Comparison*

| Compound | Expected pKa Range | Key Functional Groups |

|---|---|---|

| This compound | 0.5–1.5 | –NO₂, –COOH |

| Formic acid | 2.3 | –COOH |

| 3-Nitropropionic acid | 3.0–3.5 | –NO₂, –CH₂–, –COOH |

Q & A

Q. How is nitroformic acid structurally identified, and what IUPAC guidelines govern its nomenclature?

this compound (O₂N-COOH) is identified as a derivative of formic acid (HCOOH) where the hydrogen atom is substituted by a nitro group (-NO₂). According to IUPAC Provisional Recommendations, the preferred name (PIN) is assigned when substituents not explicitly restricted (e.g., -OOH, -NH₂) replace the hydrogen atom in formic acid . Methodologically, structural confirmation involves spectroscopic techniques such as infrared (IR) spectroscopy for nitro group detection (asymmetric stretching ~1530 cm⁻¹) and nuclear magnetic resonance (NMR) for carboxylic proton analysis (δ ~10-12 ppm in ¹H NMR).

Q. What synthetic pathways are commonly employed to prepare this compound in laboratory settings?

Synthesis typically involves nitration of formic acid derivatives. One approach includes the reaction of formic acid with nitric acid under controlled acidic conditions, though competing oxidation reactions necessitate low temperatures (e.g., 0–5°C) and stoichiometric optimization . Alternative routes may employ silver nitrite (AgNO₂) in non-aqueous media to minimize decomposition. Yield optimization requires monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. Which analytical methods are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC coupled with UV detection (λ = 210–220 nm) is preferred for quantification due to the compound’s strong UV absorption. For structural elucidation, tandem mass spectrometry (MS/MS) in negative ion mode identifies the [M-H]⁻ ion (m/z 105) and fragmentation patterns (e.g., loss of CO₂ to m/z 61). NMR spectroscopy (¹³C and ¹H) resolves the carboxylic carbon (δ ~165–170 ppm) and nitro group proximity effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

this compound exhibits instability in alkaline conditions (pH > 8), undergoing rapid hydrolysis to formate and nitrite ions. Thermal decomposition occurs above 40°C, releasing NO₂ and CO₂ gases. Stability studies recommend storage at 4°C in anhydrous solvents (e.g., dichloromethane) and pH stabilization below 3 using sulfuric acid .

Q. What safety protocols are critical when handling this compound in laboratory environments?

As a nitro-carboxylic acid, it poses dual hazards: corrosivity (pH < 2) and explosive potential under thermal stress. Handling requires PPE (nitrile gloves, face shields), fume hood use, and avoidance of metal catalysts. Waste neutralization with bicarbonate solutions is advised to mitigate reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, carboxylic proton shifts vary with deuterated solvent choice (D₂O vs. CDCl₃). Researchers should cross-validate findings using multiple techniques (e.g., X-ray crystallography for solid-state structure) and reference databases like NIST Chemistry WebBook for thermochemical benchmarks .

Q. What computational modeling approaches predict this compound’s reactivity in organic reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) model its electrophilic reactivity at the nitro group and nucleophilic behavior at the carboxylic site. Molecular dynamics simulations further predict solvation effects in polar aprotic solvents, aiding reaction pathway optimization .

Q. How does this compound interact with microbial systems, and what are its environmental implications?

Studies on analogous nitro compounds suggest potential toxicity to aquatic microbiota via inhibition of dehydrogenase enzymes. Aerobic biodegradation pathways can be assessed using gas chromatography-mass spectrometry (GC-MS) to track intermediate metabolites (e.g., nitrite, formate) in soil or water samples .

Q. What strategies mitigate decomposition during this compound’s application in multi-step syntheses?

In situ generation using flow chemistry minimizes thermal exposure. Alternatively, protecting group strategies (e.g., esterification of the carboxylic moiety) enhance stability. Real-time monitoring via inline IR spectroscopy ensures reaction control .

Q. How do solvent polarity and proticity influence this compound’s kinetic behavior in substitution reactions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions at the nitro group, while protic solvents (e.g., ethanol) favor acid-catalyzed mechanisms. Kinetic studies using stopped-flow spectrophotometry quantify rate constants (k) under varied dielectric conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.